molecular formula C22H16BrN3O2 B2480082 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 896172-79-5

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No.: B2480082
CAS No.: 896172-79-5
M. Wt: 434.293
InChI Key: ZTEGIFOIOUGUKX-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indolizine core, a bromobenzoyl group, and a phenylindolizine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the bromobenzoyl group and the phenylindolizine carboxamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form

Scientific Research Applications

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-bromobenzoyl)thiophene
  • 2-amino-4-(4-bromophenyl)thiazole
  • 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole

Uniqueness

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGIFOIOUGUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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